molecular formula C21H26N2O3S B11501896 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B11501896
M. Wt: 386.5 g/mol
InChI Key: ZCOYAXDOYLGSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a hybrid structure combining an indole moiety and a substituted benzenesulfonamide group. The indole core features methyl groups at the 2- and 7-positions, while the benzenesulfonamide component is substituted with a methoxy group at the 4-position and methyl groups at the 2- and 5-positions.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H26N2O3S/c1-13-7-6-8-18-17(16(4)23-21(13)18)9-10-22-27(24,25)20-12-14(2)19(26-5)11-15(20)3/h6-8,11-12,22-23H,9-10H2,1-5H3

InChI Key

ZCOYAXDOYLGSLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=CC(=C(C=C3C)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified through various chemical reactions to introduce the sulfonamide group and other substituents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds similar to N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, research has shown that certain sulfonamides can inhibit cell proliferation in HeLa and MCF-7 cells with IC50 values indicating significant efficacy .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, studies have demonstrated that certain sulfonamide derivatives can act as inhibitors of α-glucosidase and acetylcholinesterase enzymes . This inhibition can be beneficial in managing conditions like Type 2 Diabetes Mellitus and Alzheimer's Disease by modulating glucose metabolism and neurotransmitter levels.

Antimicrobial Properties

There is also evidence suggesting that sulfonamide derivatives possess antimicrobial activity. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This property positions such compounds as potential candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer activity of new sulfonamide derivatives, researchers synthesized a series of compounds based on the sulfonamide framework and tested their effects on cancer cell lines. The results showed that specific substitutions on the benzene ring significantly enhanced cytotoxicity against tumor cells while maintaining lower toxicity towards normal cells .

Case Study 2: Enzyme Inhibition Analysis

Another research effort focused on evaluating the enzyme inhibitory potential of various sulfonamides, including those structurally related to this compound. The study utilized computational methods alongside in vitro assays to determine IC50 values for α-glucosidase inhibition, highlighting the compound's potential application in diabetes management .

Mechanism of Action

The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

The compound is structurally analogous to other sulfonamide derivatives, differing primarily in substituent positioning on both the indole and benzene rings. Below is a detailed comparison with key analogs:

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Compound Name Indole Substituents Benzenesulfonamide Substituents Molecular Formula Molecular Weight (g/mol) Availability
Target Compound 2,7-dimethyl 4-methoxy, 2,5-dimethyl C21H26N2O3S* 398.51* Not reported
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide 2,5-dimethyl 2-methoxy, 5-methyl C20H24N2O3S 372.48 8 mg

*Hypothetically calculated based on structural analysis.

Key Differences:

Indole Substituents: The target compound has 2,7-dimethyl substitution on the indole ring, whereas the analog in Table 1 features 2,5-dimethyl.

Benzenesulfonamide Substituents :

  • The target compound’s benzene ring includes 4-methoxy and 2,5-dimethyl groups, compared to the analog’s 2-methoxy and 5-methyl groups. The additional methyl group at the 2-position on the benzene ring in the target compound could enhance lipophilicity, while the 4-methoxy group may improve solubility relative to the 2-methoxy analog due to reduced steric hindrance for hydrogen bonding .

Implications of Substituent Positioning

  • Binding Affinity : The 2,7-dimethylindole moiety in the target compound may create a more rigid, planar structure compared to the 2,5-dimethyl analog, influencing π-π stacking interactions with aromatic residues in protein targets.
  • Biological Activity: Sulfonamides with varied substituent patterns are known to exhibit divergent activities. For example, in other studies, 2-methoxy-5-methylbenzenesulfonamide derivatives have shown moderate antimicrobial activity, whereas 4-methoxy analogs demonstrated enhanced enzyme inhibition due to optimized electronic effects .

Biological Activity

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O3S
  • Molecular Weight : 348.46 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies indicated that it effectively reduces cell viability in breast and prostate cancer models through apoptosis induction and cell cycle arrest mechanisms .
  • Antibacterial Properties
    • Preliminary assessments have demonstrated the compound's effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects
    • Research indicates that this sulfonamide derivative exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial in regulating immune responses and cellular proliferation .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismEffect ObservedReference
AntitumorMCF-7 (Breast Cancer)70% reduction in viability
AntibacterialE. coliMIC = 32 µg/mL
Anti-inflammatoryRAW 264.7 MacrophagesDecreased TNF-alpha levels

Detailed Findings

  • Antitumor Studies :
    • In a study conducted on MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency .
  • Antibacterial Efficacy :
    • The Minimum Inhibitory Concentration (MIC) against E. coli was determined to be 32 µg/mL, suggesting that the compound has substantial antibacterial activity that warrants further exploration for potential therapeutic uses .
  • Inflammatory Response Modulation :
    • In vivo experiments using RAW 264.7 macrophages showed that the compound significantly reduced levels of pro-inflammatory cytokines when administered at therapeutic doses, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. How can mixed-methods approaches enhance toxicity profiling of this compound in environmental or pharmacological contexts?

  • Methodological Answer : Integrate quantitative LC-MS ecotoxicity data (e.g., LC50 in Daphnia) with qualitative stakeholder interviews (e.g., wastewater treatment experts). Use triangulation to identify gaps between lab data and real-world exposure scenarios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.